Thioethoxide

Description

Propriétés

IUPAC Name |

ethanethiolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S/c1-2-3/h3H,2H2,1H3/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJIEGIFACGWOD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

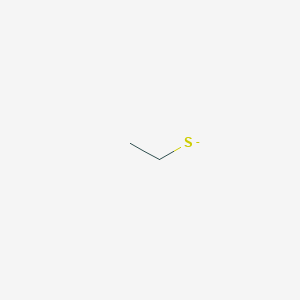

CC[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Organic Synthesis

Thioethoxide in Thiolate Preparation

this compound is primarily used in organic synthesis to prepare thiolate compounds. These thiolates serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, lithium this compound can facilitate the deprotonation of thiols to generate thiolates, which can then participate in nucleophilic substitution reactions or metal coordination chemistry.

Case Study: Synthesis of Thiolate Complexes

A study demonstrated the use of lithium this compound in the synthesis of thiolate complexes with transition metals. The reaction conditions were optimized to yield high purity and yield of the desired thiolate complexes, showcasing this compound's effectiveness as a reagent in synthetic pathways .

Material Science

Synthesis of Sulfur-Containing Polymers

this compound plays a significant role in material science, particularly in the development of sulfur-containing polymers. These materials exhibit unique electronic properties that are valuable for applications in electronics and photonics. The incorporation of this compound into polymer matrices has been shown to enhance conductivity and thermal stability.

Table 1: Properties of Sulfur-Containing Polymers

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Enhanced |

| Mechanical Strength | Moderate |

Catalysis

Catalytic Applications

this compound serves as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize reactive intermediates enhances both reaction rates and selectivity. For example, it has been utilized in cross-coupling reactions, where it promotes the formation of carbon-sulfur bonds effectively.

Case Study: Cross-Coupling Reactions

In a recent study, lithium this compound was employed as a catalyst in a series of cross-coupling reactions involving aryl halides and thiols. The results indicated significant improvements in yield and reaction times compared to traditional methods, highlighting its potential as a catalyst in organic synthesis .

Battery Technology

Solid-State Battery Development

this compound is being explored for its potential applications in advanced battery technologies, particularly solid-state batteries. Its unique properties allow for improved ionic conductivity and stability within battery electrolytes. Research indicates that incorporating this compound can enhance the performance and longevity of solid-state batteries.

Table 2: Performance Metrics of this compound-Based Batteries

| Metric | Value |

|---|---|

| Ionic Conductivity | High |

| Cycle Stability | Improved |

| Energy Density | Enhanced |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Thioethoxide excels in bimolecular nucleophilic substitution (Sₙ2) due to its high polarizability and low basicity.

-

Mechanism : this compound attacks electrophilic centers (e.g., alkyl halides, sulfonates) via Sₙ2 pathways, forming thioethers. The reaction avoids competing elimination (E2) due to this compound’s low basicity .

-

Kinetics : Reactions follow second-order kinetics, with rate-limiting nucleophilic attack at sulfur or carbon centers .

Oxidation Reactions

This compound undergoes oxidation to disulfides or sulfonic acids, depending on conditions.

-

Singlet Oxygen (¹O₂) : Produces sulfinic acid (RSO₂H) as the primary product, bypassing disulfide formation in sterically hindered systems .

Alkylation Reactions

This compound generates thioethers via alkylation, critical in pharmaceutical synthesis:

textCH₃CH₂S⁻ + R-X → R-SCH₂CH₃ + X⁻

Example : Methylation of prednisolone derivatives using mesylates yields C-21 thioethers with high efficiency .

Acid-Base Reactions

This compound acts as a strong base, deprotonating weak acids:

textCH₃CH₂S⁻ + H⁺ → CH₃CH₂SH (pKa ~ 10.6)

-

Hydrolysis : Reacts with water or carboxylic acids (e.g., trifluoroacetic acid) to form ethanethiol and carboxylates .

Reactivity with Electrophiles

This compound preferentially reacts with soft electrophiles (e.g., α,β-unsaturated carbonyls) via Michael additions:

textCH₃CH₂S⁻ + CH₂=CHCOOR → CH₂(SCH₂CH₃)CH₂COOR

-

HSAB Principle : As a soft nucleophile, this compound adducts form rapidly with soft electrophiles (e.g., α,β-unsaturated aldehydes) .

Intermolecular Cyclization

This compound initiates cascade cyclizations in unsaturated substrates:

textCH₃CH₂S⁻ + diene → Thiacycloalkane

-

Applications : Synthesizes sulfur-containing heterocycles (e.g., thiosugars) via 5-exo or 6-endo pathways, guided by Baldwin’s rules .

Comparative Nucleophilicity

This compound outperforms oxygen-based nucleophiles in reactivity:

| Nucleophile | Relative Reactivity (k₂, M⁻¹s⁻¹) | Preferred Pathway |

|---|---|---|

| CH₃CH₂S⁻ | 0.85 (vs. trithionate) | Sₙ2 |

| CH₃O⁻ | 0.02 (estimated) | E2/Sₙ2 |

Comparaison Avec Des Composés Similaires

Basicity and Nucleophilicity

Thioethoxide and ethoxide (CH3CH2O<sup>−</sup>) are structurally analogous but exhibit distinct reactivity due to differences in electronegativity and polarizability.

| Property | This compound (CH3CH2S<sup>−</sup>) | Ethoxide (CH3CH2O<sup>−</sup>) |

|---|---|---|

| pKa of conjugate acid | ~10 (Ethanethiol) | ~19–20 (Ethanol) |

| Nucleophilicity (in polar aprotic solvents) | High (due to sulfur's polarizability) | Moderate |

| Base strength | Stronger base | Weaker base |

This compound’s lower pKa (stronger conjugate acid) makes it a stronger base and more effective in deprotonation reactions. Its superior nucleophilicity enables efficient cleavage of methyl ethers in dimethylformamide (DMF), whereas ethoxide is less effective in such conditions .

Reaction Selectivity

This compound selectively demethylates aryl methyl ethers without attacking aliphatic ethers or esters, as demonstrated in the synthesis of hydroxytyrosol from lignin derivatives . Ethoxide, in contrast, is less selective and may hydrolyze esters under harsh conditions .

Comparison with Oxidizing Demethylation Agents: IBX and NaIO4

Mechanism and Efficiency

This compound operates via nucleophilic attack , while iodine-based oxidizers like 2-iodoxybenzoic acid (IBX) and sodium periodate (NaIO4) function through oxidative cleavage .

| Agent | Mechanism | Selectivity | Yield (%) | Safety Concerns |

|---|---|---|---|---|

| Sodium this compound | Nucleophilic demethylation | High | 70–80 | Releases H2S; toxic |

| IBX | Oxidative cleavage | Moderate | 60–75 | Explosive; requires THF (toxic solvent) |

| NaIO4 | Oxidative cleavage | Low | 50–70 | Environmental hazard; strong oxidizer |

This compound achieves higher yields (78% in hydroxytyrosol synthesis) compared to NaIO4 due to its specificity for methyl ethers . However, IBX and NaIO4 are preferred for substrates sensitive to nucleophilic conditions.

Comparison with Other Thiolate Bases

Odorless Thiolates

Odorless alternatives like 2-(diethylamino)ethanethiol have been developed to mitigate the foul odor of ethanethiol. These reagents maintain high demethylation efficiency (85–90% yields) but require tert-butoxide bases for activation, increasing cost and complexity .

Lithium this compound

Lithium this compound (LiSCH2CH3) offers enhanced solubility in nonpolar solvents compared to sodium this compound, enabling reactions in tetrahydrofuran (THF) or hexane . However, its hygroscopic nature limits practical use.

Research Findings and Case Studies

Demethylation of Aporphine Derivatives

Sodium this compound in DMF selectively demethylates 10,11-dimethoxyaporphine to yield 10-methoxy-11-hydroxyaporphine, a key intermediate in pharmaceutical synthesis. The reaction proceeds at 80–100°C with >75% yield, outperforming oxidative methods .

Electronic Structure Insights

Photoelectron spectroscopy reveals that this compound’s ground-state electronic configuration (2E) differs from ethoxide, with a larger spin-orbit splitting (1,200 cm<sup>−1</sup> vs. 800 cm<sup>−1</sup>), explaining its higher reactivity in radical-mediated processes .

Q & A

Basic Research Questions

Q. How can pKa values be used to compare the basicity of thioethoxide (CH₃CH₂S⁻) with ethoxide (CH₃CH₂O⁻)?

- Methodological Answer : The relative basicity of this compound and ethoxide is determined by comparing the pKa values of their conjugate acids (ethanethiol and ethanol, respectively). A weaker acid (higher pKa) corresponds to a stronger conjugate base. For example:

Q. What experimental methods are commonly used to synthesize this compound anions?

- Methodological Answer : this compound anions (e.g., sodium this compound) are typically synthesized via deprotonation of ethanethiol using strong bases like sodium hydride (NaH) in anhydrous solvents (e.g., THF or DMF). Critical conditions include inert atmospheres (argon/nitrogen) to prevent oxidation and moisture-free solvents to avoid side reactions. Reaction progress can be monitored via NMR or FTIR spectroscopy to confirm thiolate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound compounds?

- Methodological Answer : Slow photoelectron velocity-map imaging (SEVI) and photoelectron spectroscopy (PES) are highly effective for probing the electronic structure of this compound anions. Key spectral features include distinct peak spacings and intensities (e.g., peaks 1 and 3 in EtS⁻ vs. peaks a and b in EtO⁻ in SEVI spectra). Researchers should compare transition patterns with computational simulations (e.g., density functional theory) to validate assignments .

Advanced Research Questions

Q. How does the Hard-Soft Acid-Base (HSAB) principle explain this compound’s regioselectivity in lactone ring-opening reactions?

- Methodological Answer : this compound, a soft base, preferentially attacks softer electrophilic centers (e.g., methylene carbons) in lactones, whereas harder bases like ethoxide target harder carbonyl carbons. This selectivity arises from superior covalent stabilization in soft-soft interactions. To predict reactivity, apply Fukui indices or frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites .

Q. How can researchers resolve contradictory data in spectroscopic studies of this compound derivatives?

- Methodological Answer : Contradictions in spectral data (e.g., peak intensity variations between SEVI and PES) require cross-validation using complementary techniques. For example:

- Compare experimental spectra with ab initio calculations to rule out instrumental artifacts.

- Conduct temperature-dependent studies to assess conformational dynamics.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular identity and purity .

Q. What strategies improve reproducibility in this compound-mediated synthetic protocols?

- Methodological Answer : Reproducibility requires:

- Detailed documentation : Report solvent purity, reaction times, and purification methods (e.g., column chromatography gradients).

- Standardized characterization : Include HRMS, elemental analysis, and ≥2 spectroscopic methods (e.g., ¹H/¹³C NMR) for new compounds.

- Data transparency : Provide raw spectral data and computational input files in supplementary materials .

Q. How do computational models enhance understanding of this compound’s electronic structure?

- Methodological Answer : Density functional theory (DFT) simulations can map this compound’s molecular orbitals, electron affinity, and bond dissociation energies. For example, calculate adiabatic detachment energies (ADEs) to match SEVI spectra, or use natural bond orbital (NBO) analysis to quantify charge distribution. Validate models against experimental photoelectron spectra .

Data Contradiction Analysis

Q. Why might different studies report varying pKa values for this compound?

- Methodological Answer : Discrepancies arise from solvent effects (e.g., water vs. DMSO), measurement techniques (potentiometric vs. spectrophotometric), and ionic strength variations. To mitigate:

- Use IUPAC-recommended reference acids for calibration.

- Report solvent dielectric constants and temperature explicitly .

Tables for Key Comparisons

Table 1 : SEVI Spectral Features of EtO⁻ vs. EtS⁻

| Anion | Key Peaks | Spacing (eV) | Assignment |

|---|---|---|---|

| EtO⁻ | a, b | 0.45 | ν(O–C) stretching |

| EtS⁻ | 1, 3 | 0.38 | ν(S–C) stretching |

| Data derived from SEVI and PES studies . |

Table 2 : HSAB-Driven Reactivity in Lactone Reactions

| Base | Electrophilic Target | Interaction Type |

|---|---|---|

| Ethoxide | Carbonyl C (hard) | Electrostatic |

| This compound | Methylene C (soft) | Covalent |

| Based on HSAB-principle analysis . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.